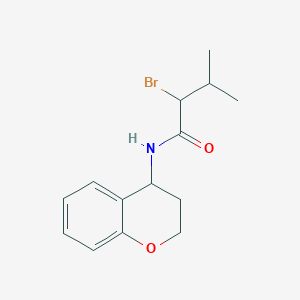![molecular formula C21H17FN2O3S B2811171 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326928-03-3](/img/no-structure.png)
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Pathways : Various substituted thieno[3,2-d]pyrimidines have been synthesized, showcasing methodologies that might be applicable to or provide insights for synthesizing the compound . These syntheses involve steps like cyclization, nucleophilic substitution, and reactions with different aromatic amines to produce compounds with potential antibacterial activities (More et al., 2013).
- Crystal Structures : The study of crystal structures of pyrido[2,3-d]pyrimidine derivatives reveals insights into hydrogen bonding and pi-pi stacking interactions. Such structural analyses could be useful for understanding the crystalline properties and molecular packing of the compound (Trilleras et al., 2009).
Biological Activities
- Anticancer and Antagonistic Activities : Thieno[3,2-d]pyrimidine derivatives have been explored for their biological activities, including acting as non-peptide antagonists for various receptors. For example, a derivative showed potent and orally active antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential therapeutic applications in sex-hormone-dependent diseases (Sasaki et al., 2003).
- Herbicidal Activities : Certain pyrimidine-2,4-dione compounds have displayed good herbicidal activities, indicating the potential for agricultural applications of thieno[3,2-d]pyrimidine derivatives (Huazheng, 2013).
- Antitumor Activity : A study on novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, which are structurally related to thieno[3,2-d]pyrimidines, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-methylphenyl and 3-fluoro-4-methoxybenzyl groups.", "Starting Materials": [ "2-Amino-4,6-dimethylpyrimidine", "Ethyl acetoacetate", "Benzaldehyde", "3-Methylbenzaldehyde", "3-Fluoro-4-methoxybenzaldehyde", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with thionyl chloride and then with sodium hydroxide.", "Step 3: Synthesis of 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 4: Synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-fluoro-4-methoxybenzaldehyde with 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium bicarbonate and acetone.", "Step 5: Purification of the final product by recrystallization from a mixture of water and ethanol." ] } | |
Numéro CAS |
1326928-03-3 |
Formule moléculaire |
C21H17FN2O3S |
Poids moléculaire |
396.44 |
Nom IUPAC |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-13-4-3-5-15(10-13)24-20(25)19-17(8-9-28-19)23(21(24)26)12-14-6-7-18(27-2)16(22)11-14/h3-11H,12H2,1-2H3 |
Clé InChI |
ULFJHAPNUQNLPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)OC)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)

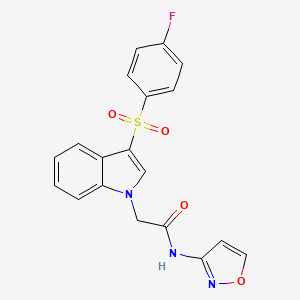
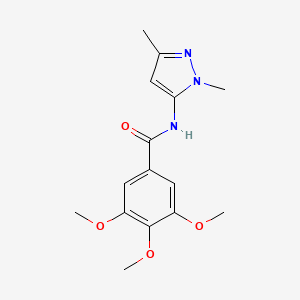
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
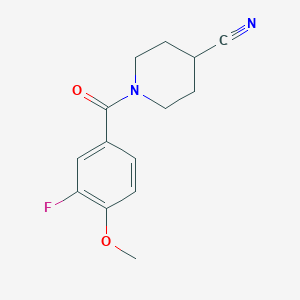
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2811102.png)
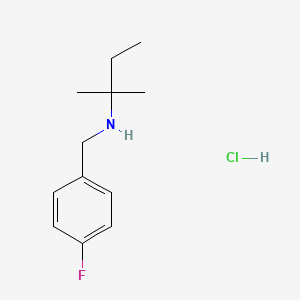
![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)
![N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)
